molecular formula C6H6Br3N B3260313 2-Bromo-6-(bromomethyl)pyridine hydrobromide CAS No. 32938-46-8

2-Bromo-6-(bromomethyl)pyridine hydrobromide

Cat. No.: B3260313
CAS No.: 32938-46-8
M. Wt: 331.83 g/mol
InChI Key: YBXZCKCYSKEHTE-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)pyridine hydrobromide is a pyridine derivative that is widely used in organic synthesis. This compound is known for its role in the preparation of various chemical sensors and intermediates. It is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, as well as a bromomethyl group at the 6 position.

Scientific Research Applications

2-Bromo-6-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as Skin Corr. 1B . It causes severe skin burns and eye damage . It may be corrosive to metals . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

2-Bromo-6-(bromomethyl)pyridine hydrobromide is a pyridine derivative

Mode of Action

This can lead to various biochemical reactions, potentially altering the function of the target molecules .

Biochemical Pathways

It’s known that this compound participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor . This suggests that it may influence pathways related to cellular signaling and detection.

Result of Action

Given its use in the synthesis of a colorimetric and fluorescence chemosensor , it may be involved in the detection and signaling of specific biological events.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other chemical species can affect its reactivity and stability. It’s also important to note that strong acids can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes heating 2-chloro-6-methylpyridine with bromotrimethylsilane . Another approach involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various nucleophiles. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(bromomethyl)pyridine hydrobromide is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and chemical sensors.

Properties

IUPAC Name

2-bromo-6-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXZCKCYSKEHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32938-46-8
Record name 2-bromo-6-(bromomethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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